![molecular formula C15H16O4 B14467530 Benzoic acid;[2-(hydroxymethyl)phenyl]methanol CAS No. 65977-84-6](/img/structure/B14467530.png)
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol is an organic compound that combines the structural features of benzoic acid and phenylmethanol It is characterized by the presence of a benzoic acid moiety and a hydroxymethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(hydroxymethyl)phenyl]methanol can be achieved through several methods. One common approach involves the oxidation of phenylmethanol (benzyl alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically proceeds under acidic or basic conditions, leading to the formation of benzoic acid as the primary product .
Another method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl benzoate. This ester can then be hydrolyzed to yield benzoic acid .
Industrial Production Methods
In industrial settings, benzoic acid is often produced through the partial oxidation of toluene using oxygen or air in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form phenylmethanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid is the primary product formed from the oxidation of phenylmethanol.
Reduction: Phenylmethanol is formed from the reduction of benzoic acid.
Substitution: Various substituted benzoic acids, such as nitrobenzoic acid, halobenzoic acid, and sulfonic acid derivatives, can be formed.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid;[2-(hydroxymethyl)phenyl]methanol involves its ability to disrupt microbial cell membranes and inhibit the growth of fungi and bacteria. The compound is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in reducing ammonia levels in the body, making it useful in the treatment of urea cycle disorders .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol can be compared with other similar compounds, such as:
Phenylmethanol (Benzyl alcohol): Both compounds contain a phenyl ring, but this compound has an additional carboxylic acid group, making it more acidic.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
65977-84-6 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
benzoic acid;[2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c9-5-7-3-1-2-4-8(7)6-10;8-7(9)6-4-2-1-3-5-6/h1-4,9-10H,5-6H2;1-5H,(H,8,9) |
InChI-Schlüssel |
JNBIKBSIBMJNSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

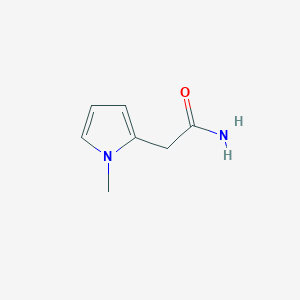
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
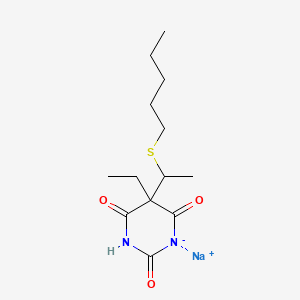
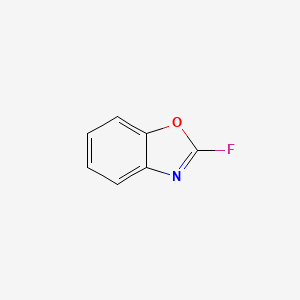

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
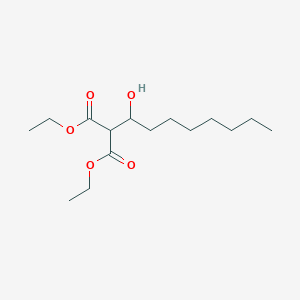
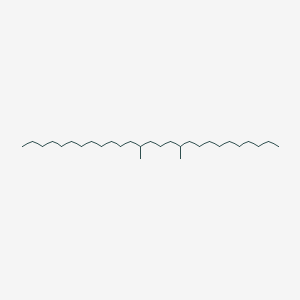
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

